![molecular formula C15H17N7OS B2795891 4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034600-58-1](/img/structure/B2795891.png)
4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrrolidine ring, a triazolo[4,3-b]pyridazine ring, and a thiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple ring systems .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Compounds with similar structures are often involved in reactions with hydrazonoyl halides .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Researchers have synthesized new compounds bearing triazole, thiazole, and thiadiazole moieties, investigating their antibacterial activities against pathogens like S. aureus and E. coli. These efforts aim to discover novel antibacterial agents by exploring the chemical space around the core structure similar to the compound . For example, Balandis et al. (2019) synthesized a series of compounds demonstrating significant antibacterial potency, indicating the potential of these molecular frameworks in developing new antimicrobials (Balandis et al., 2019).
Heterocyclic Compound Development
The development of heterocyclic compounds, incorporating elements like 1,2,4-triazole, thiazole, and thiadiazole, has been a significant area of interest. These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties. For instance, Patel and Patel (2015) focused on synthesizing heterocyclic compounds with enhanced antibacterial and antifungal activities (G. K. Patel & H. S. Patel, 2015).
Antimicrobial and Insecticidal Applications
Several studies have highlighted the antimicrobial and insecticidal potential of compounds featuring [1,2,4]triazolo[4,3-b]pyridazin and related heterocyclic rings. The synthesis of novel compounds and their evaluation against various microbial strains and insects suggest the importance of these chemical structures in designing new agents for pest control and infection management. Notably, Soliman et al. (2020) explored sulfonamide thiazole derivatives, demonstrating significant toxic effects against the cotton leafworm, Spodoptera littoralis, showcasing the compound's potential in agricultural applications (Nanees N. Soliman et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-10-14(24-9-17-10)15(23)16-8-13-19-18-11-4-5-12(20-22(11)13)21-6-2-3-7-21/h4-5,9H,2-3,6-8H2,1H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCRCWQWUMXYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2795808.png)
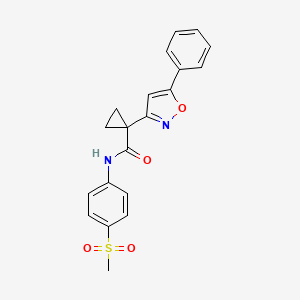
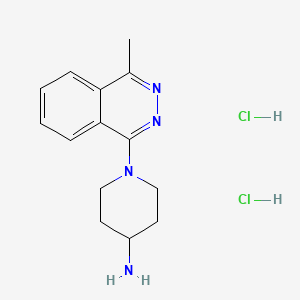
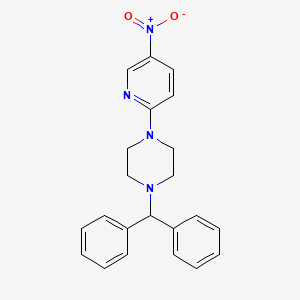
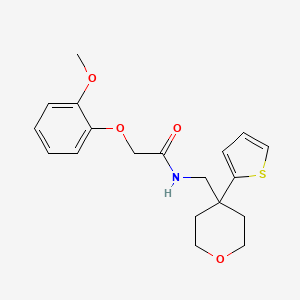
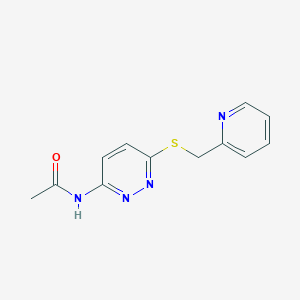
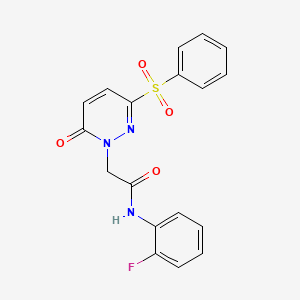
![Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2795820.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2795821.png)
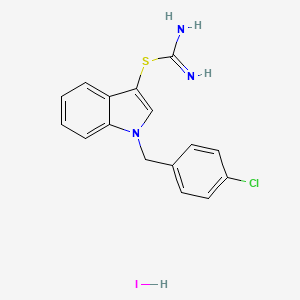
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2795823.png)
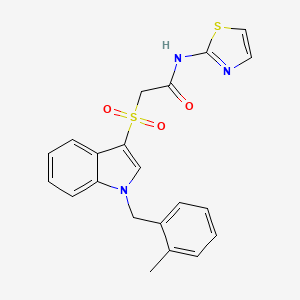
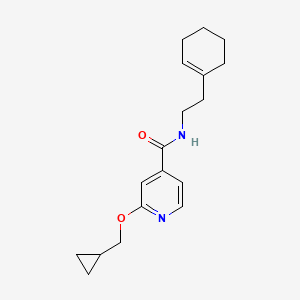
![Methyl (E)-4-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-oxobut-2-enoate](/img/structure/B2795826.png)